molecular formula C16H17Cl2N3O2 B12809069 (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide CAS No. 5409-61-0

(2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide

Cat. No.: B12809069
CAS No.: 5409-61-0
M. Wt: 354.2 g/mol
InChI Key: HBBMRZZBXBDGHN-UHFFFAOYSA-N
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Description

The compound (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide is a complex organic molecule characterized by the presence of chloroaniline groups and a hydroxyazane oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide typically involves multiple steps:

  • Formation of the Chloroaniline Derivative: : The initial step involves the preparation of 4-chloroaniline through the chlorination of aniline. This reaction is usually carried out using chlorine gas or sodium hypochlorite in the presence of a catalyst.

  • Alkylation: : The 4-chloroaniline is then subjected to alkylation using a suitable alkylating agent such as methyl iodide or ethyl bromide to introduce the methyl group at the nitrogen atom.

  • Formation of the Hydroxyazane Oxide: : The final step involves the oxidation of the alkylated product to form the hydroxyazane oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyazane oxide group can undergo further oxidation to form more complex oxides.

  • Reduction: : The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of higher oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide involves its interaction with molecular targets such as enzymes and receptors. The chloroaniline groups can form hydrogen bonds and hydrophobic interactions with target proteins, while the hydroxyazane oxide moiety can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: A simpler analogue with similar reactivity but lacking the hydroxyazane oxide group.

    2,6-Dibromo-4-chloroaniline: Another chloroaniline derivative with different halogen substitutions.

    4-Bromo-2-chloroaniline: A compound with similar structural features but different halogen positions.

Uniqueness

The uniqueness of (2-(4-Chloroanilino)-1-((4-chloroanilino)methyl)-1-methylethyl)(hydroxy)azane oxide lies in its combination of chloroaniline groups and the hydroxyazane oxide moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

5409-61-0

Molecular Formula

C16H17Cl2N3O2

Molecular Weight

354.2 g/mol

IUPAC Name

N,N'-bis(4-chlorophenyl)-2-methyl-2-nitropropane-1,3-diamine

InChI

InChI=1S/C16H17Cl2N3O2/c1-16(21(22)23,10-19-14-6-2-12(17)3-7-14)11-20-15-8-4-13(18)5-9-15/h2-9,19-20H,10-11H2,1H3

InChI Key

HBBMRZZBXBDGHN-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=C(C=C1)Cl)(CNC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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